molecular formula C18H17N3O3S B2804324 N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-phenylethene-1-sulfonamide CAS No. 1089534-95-1

N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-phenylethene-1-sulfonamide

Cat. No.: B2804324
CAS No.: 1089534-95-1
M. Wt: 355.41
InChI Key: RZMVMIMWOAZGEU-UHFFFAOYSA-N
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Description

“N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-phenylethene-1-sulfonamide” is a small molecule inhibitor . It has been identified as a complex with TANKYRASE-1, a protein involved in the Wnt pathway . This molecule has been of interest due to its potential in modulating the Wnt pathway in vivo .


Synthesis Analysis

The synthesis of similar quinazolinone derivatives has been reported in the literature . A green protocol has been developed for the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-phenylbenzamide derivatives in yields of 85–90% by a one-pot reaction of phthalic anhydride, anilines, and 2-aminobenzamides in ethanol under reflux for 90–120 min .


Molecular Structure Analysis

The molecule has a flattened structure . The dihedral angles of the quinazolinone plane and other parts of the molecule are around 9.52 (4)° and 11.94 (6)°, respectively .


Chemical Reactions Analysis

Quinazolinone derivatives have been reported to react with various primary aromatic amines, heterocyclic amines, and diamines under different conditions . They also reacted with both sodium azide and active methylene compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar quinazolinone derivatives have been reported . For instance, N-(4-Methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzamide has a melting point of 273–275°C .

Scientific Research Applications

Sulfonamide Inhibitors in Therapeutic Applications

Sulfonamide compounds are a significant class of synthetic antibiotics used for bacterial infections and diseases caused by other microorganisms. Beyond their antibacterial applications, sulfonamides serve as antiviral HIV protease inhibitors (e.g., amprenavir), anticancer agents, and drugs for Alzheimer’s disease. Their versatility extends to treating conditions such as cancer, glaucoma, inflammation, and dandruff. This diversity underscores their importance in drug discovery and development for various medical conditions (Gulcin & Taslimi, 2018).

Analytical and Environmental Applications

Sulfonamides' environmental presence, largely from agricultural activities, has prompted research into their detection, effects, and removal from ecosystems. Analytical methods, including capillary electrophoresis, have been developed to analyze sulfonamide compounds in pharmaceutical forms, food, serum, and other biological fluids. This analytical focus aims to understand their behavior, optimize detection methods, and evaluate their impact on human health and the environment (Hoff & Kist, 2009).

Sulfonamides in Water Treatment and Biofouling Prevention

In the context of water treatment, research has explored the use of sulfonamides and other biocides for preventing biofouling in polyamide membrane systems, crucial for reverse osmosis technologies. The review of non-oxidizing biocides, including their antimicrobial efficiency and membrane compatibility, highlights the ongoing efforts to find effective, safe, and sustainable solutions for biofouling prevention, reflecting the broader environmental applications of sulfonamide research (Da-Silva-Correa et al., 2022).

Advances in Sulfonamide-based Medicinal Chemistry

The field of medicinal chemistry has seen sulfonamide derivatives being explored for a wide range of therapeutic applications beyond their traditional antibacterial use. These include antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, antiepileptic agents, and more. This research emphasizes the role of sulfonamides as a vital source of new drugs and therapeutic agents, showcasing the structural diversity and broad application potential of sulfonamide compounds (Shichao et al., 2016).

Mechanism of Action

The molecule has been identified as an orally active antagonist of Wnt pathway activity . It effectively binds to the active site of the target human activin receptor-like kinase-2 protein through hydrogen and hydrophobic interactions .

Future Directions

The molecule has shown potential in modulating the Wnt pathway in vivo, suggesting its potential for further in vivo validation studies . Its high lipophilic efficiency and favorable physicochemical properties make it a promising candidate for future research .

Properties

IUPAC Name

N-methyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-21(25(23,24)12-11-14-7-3-2-4-8-14)13-17-19-16-10-6-5-9-15(16)18(22)20-17/h2-12H,13H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMVMIMWOAZGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2C(=O)N1)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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